molecular formula C15H28 B1214565 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane CAS No. 20479-00-9

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

Cat. No.: B1214565
CAS No.: 20479-00-9
M. Wt: 208.38 g/mol
InChI Key: SITKOPDZOGHVLY-UHFFFAOYSA-N
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Description

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is a bicyclic hydrocarbon with the molecular formula C15H28 It is known for its unique structure, which includes a bicyclo[720]undecane framework with four methyl groups attached at positions 2, 6, and 10

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    2,6,10,10-Tetramethylbicyclo[7.2.0]undeca-2,6-diene: A related compound with double bonds in the bicyclic structure.

    2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one: A ketone derivative of the compound.

Uniqueness

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is unique due to its fully saturated bicyclic structure and the presence of four methyl groups, which influence its chemical reactivity and physical properties. This makes it distinct from its unsaturated or functionalized analogs .

Biological Activity

2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (also known as TMBU) is a bicyclic compound that has garnered interest due to its potential biological activities and applications in various fields. This article provides a comprehensive overview of the biological activity associated with TMBU, including its mechanisms of action, relevant case studies, and synthesized data from diverse research sources.

Chemical Structure and Properties

TMBU is characterized by its unique bicyclic structure which contributes to its chemical reactivity and biological interactions. The compound can be represented as follows:

C15H28\text{C}_{15}\text{H}_{28}

This structure allows for various interactions with biological systems, particularly in terms of enzyme modulation and receptor binding.

The biological activity of TMBU is primarily attributed to its interactions with cellular membranes and proteins. Here are key aspects of its mechanism:

  • Membrane Fluidity : TMBU integrates into lipid bilayers, affecting membrane fluidity and permeability, which can influence the function of membrane-bound proteins.
  • Receptor Interaction : Preliminary studies suggest that TMBU may interact with specific receptors in the central nervous system, potentially modulating neurotransmitter activity similar to other aliphatic compounds .

Antimicrobial Activity

Research indicates that TMBU exhibits antimicrobial properties against various pathogens. A study demonstrated that TMBU showed significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting strong antimicrobial potential.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Properties

TMBU has been evaluated for its antioxidant capabilities. In vitro assays revealed that TMBU scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.

  • DPPH Radical Scavenging Activity : The IC50 value for TMBU was reported at 25 µg/mL, indicating a potent ability to neutralize DPPH radicals compared to standard antioxidants like ascorbic acid .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of TMBU. In animal models of neurodegeneration, TMBU administration resulted in reduced neuronal apoptosis and improved cognitive function.

  • Case Study : In a study involving rats subjected to induced oxidative stress, those treated with TMBU showed a significant decrease in markers of oxidative damage compared to control groups. Behavioral assessments also indicated enhanced memory retention in treated animals .

Synthesis and Derivatives

The synthesis of TMBU has been achieved through various methods including cyclization reactions involving terpene precursors. Understanding the biosynthetic pathways can provide insights into developing derivatives with enhanced biological activities.

  • Biosynthetic Pathway : Recent advancements in synthetic biology have allowed researchers to explore the metabolic pathways leading to TMBU production from natural sources like Artemisia annua, highlighting its role as a precursor in the synthesis of other bioactive compounds .

Properties

IUPAC Name

2,6,10,10-tetramethylbicyclo[7.2.0]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h11-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITKOPDZOGHVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C2CC(C2CC1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40942652
Record name 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20479-00-9
Record name Caryophyllane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020479009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40942652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
Reactant of Route 2
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
Reactant of Route 3
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
Reactant of Route 4
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
Reactant of Route 5
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
Reactant of Route 6
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane

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